molecular formula C19H15N3O2S B5765631 3-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

3-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

Cat. No.: B5765631
M. Wt: 349.4 g/mol
InChI Key: FVXOSUBDVIOVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxy-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide with methyl trifluoromethanesulfonate in the presence of a base such as sodium hydroxide. This reaction is carried out in an acetone solution at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to yield partially or fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-formyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide, while substitution on the thiophene ring can produce various halogenated derivatives.

Scientific Research Applications

3-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide involves its interaction with specific molecular targets. For instance, as a ligand for the δ-subunit-containing γ-aminobutyric acid type A receptors, it binds to these receptors and modulates their activity, leading to changes in neuronal inhibition . This interaction is crucial for its potential use in imaging studies and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
  • 2-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
  • 3-Methoxy-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Uniqueness

3-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is unique due to the specific positioning of the methoxy group and the presence of the thiophene ring. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

3-methoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-24-14-7-4-6-13(12-14)19(23)21-18-17(15-8-5-11-25-15)20-16-9-2-3-10-22(16)18/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXOSUBDVIOVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.